4-chloro-2-methylquinoline-8-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methylquinoline-8-sulfonyl fluoride is a chemical compound with the molecular formula C10H7ClFNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride typically involves multiple steps. One common method starts with the chlorination of 2-methylquinoline to produce 4-chloro-2-methylquinoline. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to yield 4-chloro-2-methylquinoline-8-sulfonyl chloride. Finally, the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride, to obtain this compound .
Chemical Reactions Analysis
4-chloro-2-methylquinoline-8-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl boronic acids.
Scientific Research Applications
4-chloro-2-methylquinoline-8-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-methylquinoline-8-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of covalent adducts. This covalent modification can inhibit the activity of the target enzyme or receptor, thereby exerting its biological effects .
Comparison with Similar Compounds
4-chloro-2-methylquinoline-8-sulfonyl fluoride can be compared with other quinoline derivatives, such as:
4-chloro-8-methylquinoline: This compound lacks the sulfonyl fluoride group and has different reactivity and applications.
4-chloro-2-methylquinoline-8-sulfonyl chloride: This compound is a precursor to the sulfonyl fluoride derivative and has similar but distinct chemical properties.
4-chloro-8-fluoro-2-methylquinoline: This compound has a fluorine atom at the 8-position instead of the sulfonyl fluoride group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
4-chloro-2-methylquinoline-8-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSQSACOQXLNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.